molecular formula C15H13BrO3 B1428179 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester CAS No. 166984-07-2

3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester

Cat. No. B1428179
M. Wt: 321.16 g/mol
InChI Key: STNMJBRHLHFQIG-UHFFFAOYSA-N
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Description

“3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is an intermediate in the synthesis of wholly aromatic polyesters . It is also known as Methyl 3’-Bromo-4’-methoxy- [1,1’-biphenyl]-4-carboxylate .


Synthesis Analysis

The synthesis of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis .


Molecular Structure Analysis

The molecular formula of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is C9H9BrO3 .


Chemical Reactions Analysis

The chemical reactions involving “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Physical And Chemical Properties Analysis

The average mass of “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” is 263.130 Da . The monoisotopic mass is 261.999329 Da .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Process : The compound 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, similar in structure to the requested compound, has been synthesized from vanillin, involving processes like bromation, oxidation, and esterification. The synthesis achieved a total yield of 66.4%, with identification of products at different steps using 1H-NMR and IR techniques (Zha, 2011).

Chemical Properties and Applications

  • Bromophenol Derivatives : Studies on bromophenol derivatives from the red alga Rhodomela confervoides have identified compounds structurally similar to the requested compound. These derivatives, including various bromophenol compounds, were analyzed using techniques like IR, NMR, and X-ray structure analysis. However, the compounds were found inactive against several human cancer cell lines and microorganisms (Zhao et al., 2004).

Potential Biological and Pharmacological Activity

  • Investigation in Sponges : A chemical investigation of two thorectidae sponges yielded new brominated tryptophan derivatives, including compounds structurally related to the compound . These compounds demonstrated varying degrees of inhibitory activity against Staphylococcus epidermidis (Segraves & Crews, 2005).

Chemical Modifications and Protective Group Applications

  • Protective Group in Synthesis : In the synthesis of certain complex molecules, similar ester compounds are used as protective groups for carboxylic acids. These esters can be stable against various chemical conditions, allowing them to be an integral part of synthetic routes in organic chemistry (Kurosu et al., 2007).

Future Directions

The future directions for “3’-Bromo-4’-methoxy-biphenyl-4-carboxylic acid methyl ester” could potentially involve further development of the protodeboronation process, which is currently not well developed . This could open up new possibilities for the synthesis of wholly aromatic polyesters and other complex organic compounds.

properties

IUPAC Name

methyl 4-(3-bromo-4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-7-12(9-13(14)16)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNMJBRHLHFQIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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